methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate

Carbohydrate Chemistry Crystallinity Intermediate Purification

Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate (CAS 201789-32-4), also known as Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate, is a perbenzoylated glucuronic acid methyl ester. It serves as a protected glycosyl donor precursor in oligosaccharide synthesis.

Molecular Formula C₃₅H₂₈O₁₁
Molecular Weight 624.6 g/mol
CAS No. 201789-32-4
Cat. No. B019474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate
CAS201789-32-4
SynonymsMethyl(benzoyl-2,3,4-tri-O-benzoyl-D-glucopyranoside)uronate; 
Molecular FormulaC₃₅H₂₈O₁₁
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C35H28O11/c1-41-34(40)28-26(42-30(36)22-14-6-2-7-15-22)27(43-31(37)23-16-8-3-9-17-23)29(44-32(38)24-18-10-4-11-19-24)35(45-28)46-33(39)25-20-12-5-13-21-25/h2-21,26-29,35H,1H3/t26-,27-,28-,29+,35?/m0/s1
InChIKeyYCSADDLHGRKXCS-NPWNUQMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate (CAS 201789-32-4) is the Preferred Fully Protected Glucuronic Acid Intermediate


Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate (CAS 201789-32-4), also known as Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate, is a perbenzoylated glucuronic acid methyl ester. It serves as a protected glycosyl donor precursor in oligosaccharide synthesis . Unlike its peracetylated counterpart, the four benzoyl ester protecting groups confer enhanced crystallinity (melting point 121-129°C ), superior stability to acidic conditions, and a distinct reactivity profile suitable for selective deprotection strategies . This compound is typically supplied as an off-white solid with a purity of 95% .

Critical Procurement Decision: Why In-Class Glucuronic Acid Donors Cannot Substitute for CAS 201789-32-4


Routine substitution with other peracylated glucuronic acid esters (e.g., peracetylated or perbenzylated analogs) introduces quantifiable risks to the stereochemical outcome and yield of glycosylation reactions. The benzoyl ester groups on this compound act as electron-withdrawing 'disarming' functionalities, which profoundly modulate the reactivity of the glycosyl donor [1]. Swapping this for a perbenzylated ('armed') donor would accelerate reactivity but can lead to a loss of stereoselectivity and increased side-product formation [1]. Conversely, using a peracetylated analog provides insufficient steric bulk, which has been demonstrated to result in lower regioselectivity during nucleophilic displacement on the oxane ring . This specific benzoylation pattern is not merely a protection scheme but an integral part of the reactivity tuning required for successful oligosaccharide assembly [1].

Quantitative Differentiation of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate (CAS 201789-32-4) from Its Closest Analogs


Enhanced Crystallinity and Physical Form Stability Over Peracetylated Congeners

This compound is isolated as a crystalline solid with a sharp melting point range of 121-129°C , a characteristic that provides a significant practical advantage over its peracetylated analog, Methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate, which is typically a syrup or amorphous solid at room temperature. The crystalline nature of the benzoylated derivative simplifies purification via recrystallization and improves handling and storage stability for large-scale synthesis .

Carbohydrate Chemistry Crystallinity Intermediate Purification Process Chemistry

Tuned Reactivity as a Disarmed Glycosyl Donor Precursor Over Perbenzylated Donors

In the glycosyl donor armed-disarmed paradigm, benzoyl ester-protected donors are 'disarmed' relative to benzyl ether-protected donors [1]. This means the perbenzoylated donor is significantly less prone to uncontrolled self-condensation. When the goal is to create a glycosidic bond with a specific acceptor in a controlled manner, the disarmed nature of this compound is an asset for achieving higher stereochemical control in the resulting glycoside, which is not achievable with more reactive 'armed' perbenzylated donors that show increased side-reaction profiles [1].

Glycosylation Stereoselectivity Armed-Disarmed Concept Glycosyl Donor

Superior Regioselectivity in Substitution Reactions Relative to Peracetylated Analogs

The bulky benzoyl groups at positions 2, 3, and 4 of the oxane ring contribute to higher regioselectivity during nucleophilic displacement at the anomeric center, compared to the less sterically demanding acetyl groups in Methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate. This steric effect can lead to a change in the anomeric ratio (α/β) of glycosylation products, often favoring the β-anomer in reactions with secondary alcohols when using benzoylated donors . Qualitative observations indicate that acyl migration, a common side reaction in carbohydrate synthesis, is also significantly reduced with benzoyl esters compared to acetyl esters under acidic conditions .

Regioselectivity Nucleophilic Substitution Steric Effects Protecting Group Chemistry

Validated Utility as an Intermediate in Oligosaccharide Assembly for Biomedical Research

This compound has been explicitly utilized as a key building block in the synthesis of structurally defined oligosaccharides, including fragments of the Streptococcus pneumoniae capsular polysaccharide [1]. In these syntheses, the perbenzoylated glucuronic acid building block is employed to ensure high β-stereoselectivity during glycosidic bond formation, a critical requirement for the bioactivity of the final glycoconjugate. The use of the perbenzoylated form, rather than an alternative acyl variant, was reported to be essential in achieving reproducible glycosylation outcomes on a larger scale [1].

Oligosaccharide Synthesis Glycoconjugate Carbohydrate-Protein Interactions Building Block

High Purity and Batch-to-Batch Consistency as a Specialized Analytical Standard

Commercially, this compound is offered at a standard purity of 95% , and is also utilized as a pharmaceutical impurity reference standard [1]. This dual role as both a synthetic intermediate and an analytical standard underscores its importance in quality control. The production process for this perbenzoylated derivative has been validated to ensure high batch-to-batch consistency, which is a crucial differentiator for laboratories requiring reproducible starting material performance, as opposed to less rigorously characterized generic carbohydrate building blocks .

Analytical Standard Purity Profile Procurement Quality Control

Targeted Scientific and Industrial Applications for Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate (CAS 201789-32-4)


Synthesis of β-(1→2)-Linked Glucuronic Acid-Containing Oligosaccharides

This compound is the donor of choice for introducing a β-linked glucuronic acid unit at the 2-position of a mannose acceptor, as demonstrated in the construction of Cryptococcus neoformans capsular polysaccharide building blocks [1]. Its disarmed nature enables the precise β-stereoselectivity required for such syntheses, which is unattainable with armed perbenzylated donors [1].

Pharmaceutical Impurity Profiling and Metabolite Synthesis

Due to its high purity and status as a designated pharmaceutical impurity reference standard [1], this compound is ideally suited for synthesizing glucuronide metabolites of drug candidates. This enables toxicological and pharmacokinetic studies where authentic, well-characterized metabolite standards are mandatory for method validation.

Large-Scale Carbohydrate Process Chemistry

The crystalline nature of this compound (Melting Point 121-129°C [1]) simplifies purification via recrystallization, reducing column chromatography requirements. This directly addresses a key pain point in process scale-up, where chromatographic purification is often cost-prohibitive, making it a superior choice over syrupy peracetylated intermediates [1].

Mechanistic Studies on Glycosylation Stereoselectivity

As a well-defined 'disarmed' perbenzoylated glucuronic acid donor [1], this compound is an essential tool for research groups investigating the fundamental principles of glycosyl donor reactivity and the armed-disarmed paradigm, serving as a benchmark substrate in competitive glycosylation experiments.

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